5-(alpha-Phenylethyl)semioxamazide

Description

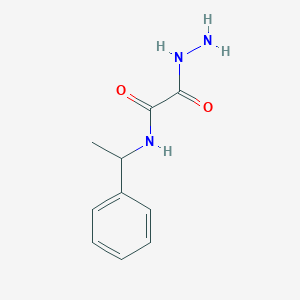

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7(8-5-3-2-4-6-8)12-9(14)10(15)13-11/h2-7H,11H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXPGBTUPFWHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871580 | |

| Record name | 2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-95-8, 6152-25-6, 6152-23-4 | |

| Record name | 2-Oxo-2-[(1-phenylethyl)amino]acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(alpha-Phenylethyl)semioxamazide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semioxamazide, (-)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACETIC ACID, HYDRAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(.ALPHA.-PHENYLETHYL)SEMIOXAMAZIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/718D5MXM9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Alpha Phenylethyl Semioxamazide and Analogues

Advanced Synthetic Approaches to Semioxamazide Derivatives

Strategies for Hydroxyl Semicarbazone Derivative Synthesis

Hydroxyl semicarbazone derivatives are structurally related to semioxamazides and their synthesis often involves the condensation reaction between N-hydroxy semicarbazide (B1199961) and various substituted ketones or aldehydes. researchgate.netyoutube.com This method typically yields the desired hydroxyl semicarbazones with high purity. researchgate.netyoutube.com The general approach involves a Schiff base formation, which can sometimes be challenging, especially when diaryl ketones are used as substrates, necessitating modifications to the reaction conditions to drive the reaction to completion. researchgate.net

The synthesis of N-hydroxy semicarbazones can be summarized by the following general reaction scheme:

| Reactant 1 | Reactant 2 | Product |

| N-hydroxy semicarbazide | Substituted Diaryl Ketone | N-hydroxy semicarbazone |

| N-hydroxy semicarbazide | Substituted Acetophenone | N-hydroxy semicarbazone |

This table illustrates the general reactants for the synthesis of N-hydroxy semicarbazone derivatives based on condensation reactions. researchgate.netyoutube.com

Rearrangement Pathways Leading to Semioxamazide Derivatives from NXO Compounds

Information regarding the rearrangement pathways leading to semioxamazide derivatives specifically from "NXO compounds" could not be definitively identified in the surveyed literature. While rearrangements of other nitrogen- and oxygen-containing compounds, such as the Beckmann rearrangement of oximes to amides, are well-documented, a direct and explicit connection to the synthesis of semioxamides from a class of compounds referred to as "NXO" was not found. researchgate.netnih.govderpharmachemica.comCurrent time information in New York, NY, US. Further research is required to elucidate the specific nature of "NXO compounds" and their potential rearrangement to form semioxamazide structures.

Multi-component Reactions in Semioxamazide Chemistry

Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules from simple starting materials in a one-pot process. youtube.comnih.gov The synthesis of 5-(alpha-phenylethyl)semioxamazide from α-phenylethylamine, ethyl oxalate (B1200264), and hydrazine (B178648) is a prime example of a multi-component approach in semioxamazide chemistry. This strategy is advantageous due to its atom economy and operational simplicity. nih.gov MCRs have been widely employed for the synthesis of various heterocyclic compounds, and the principles can be applied to generate libraries of semioxamazide derivatives for various applications.

Reaction Mechanisms in Semioxamazide Synthesis

The formation of semioxamazides is governed by fundamental reaction mechanisms in organic chemistry, primarily involving nucleophilic attacks and substitutions at carbonyl centers.

Nucleophilic Acyl Substitution Pathways in Semioxamazide Formation

The synthesis of the amide bond in this compound is a classic example of a nucleophilic acyl substitution reaction. In the synthesis starting from ethyl oxalate, the amine (α-phenylethylamine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the ester. This is followed by the departure of the ethoxide leaving group. Subsequently, the second carbonyl group of the resulting intermediate reacts with hydrazine, another nucleophile, in a similar nucleophilic acyl substitution to form the final semioxamazide product.

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. The reaction can be catalyzed by either acid or base, which can activate the carbonyl group or enhance the nucleophilicity of the attacking species, respectively.

General Steps in Nucleophilic Acyl Substitution:

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.

The reactivity of the carboxylic acid derivative is a key factor in these reactions, with acyl chlorides being more reactive than esters, for instance.

Mechanistic Insights into Derivatization Reactions

Semicarbazones are derivatives of aldehydes and ketones formed by a condensation reaction with semicarbazide. This derivatization is a valuable tool for the identification and characterization of carbonyl compounds, as the resulting semicarbazones are often stable, crystalline solids with distinct melting points.

The mechanism of semicarbazone formation involves the following steps: Current time information in New York, NY, US.

Nucleophilic Attack: The terminal amino group of semicarbazide, which is more nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen.

Dehydration: The resulting intermediate eliminates a molecule of water to form the C=N double bond of the semicarbazone.

The reaction is typically carried out in a weakly acidic medium (pH 4-5) to facilitate both the protonation of the carbonyl oxygen and to avoid deactivation of the nucleophilic amine.

Stereochemical Control and Chiral Applications in 5 Alpha Phenylethyl Semioxamazide Research

Enantiomeric Forms and Chiral Purity Considerations for 5-(alpha-Phenylethyl)semioxamazide

This compound possesses a stereogenic center at the alpha-carbon of the phenylethyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-(alpha-phenylethyl)semioxamazide and (S)-5-(alpha-phenylethyl)semioxamazide. nih.gov The absolute configuration of this stereocenter is crucial for its effectiveness in chiral applications. The biological activity of chiral molecules often depends on a precise three-dimensional fit with their targets, much like a key fits into a lock. nih.gov Consequently, the use of a single, pure enantiomer of this compound is often essential to ensure the desired stereochemical outcome in a synthesis or resolution. researchgate.net

The chiral purity, or enantiomeric excess (ee), of the this compound used is a critical parameter. It directly influences the enantiomeric purity of the target compound being resolved or synthesized. tcichemicals.com For instance, if a sample of this compound is not enantiomerically pure, the resulting mixture of diastereomeric products will be more complex, making separation more challenging and potentially lowering the yield of the desired enantiomer. rug.nl Therefore, rigorous methods for the synthesis and purification of enantiomerically pure this compound are paramount for its successful application in stereocontrolled processes.

Principles and Methodologies of Optical Resolution Utilizing this compound

Optical resolution is a technique used to separate a racemic mixture, which contains equal amounts of two enantiomers, into its individual, pure enantiomers. wikipedia.org this compound serves as a chiral resolving agent, a compound that reversibly reacts with the enantiomers of a racemic mixture to form a pair of diastereomers. tcichemicals.com Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, which allows for their separation. pharmtech.com

A primary method for optical resolution involves the formation of diastereomeric salts. nih.gov While this compound itself does not directly form salts with other neutral compounds, the principle is foundational to understanding many resolution processes. In a typical scenario, a chiral acid or base is used to react with a racemic base or acid, respectively. wikipedia.orgresearchgate.net The resulting diastereomeric salts exhibit different solubilities in a given solvent. researchgate.net This difference in solubility is the key to their separation. Although this compound is not an acid or a base in the traditional sense for salt formation, its derivatives can be designed to participate in such interactions, or it can be used in reactions that form covalently bonded diastereomers. nih.gov

Once diastereomers are formed, fractional crystallization is the most common technique for their separation. wikipedia.orgresearchgate.net This method exploits the differential solubility of the diastereomers. nih.gov By carefully selecting a solvent, it is possible to create a solution where one diastereomer is significantly less soluble than the other. researchgate.net Upon cooling or concentrating the solution, the less soluble diastereomer will crystallize out, leaving the more soluble one in the mother liquor. rug.nl This process can be repeated to achieve a high degree of purity for both diastereomers. The efficiency of this separation is highly dependent on the choice of solvent and the crystallization conditions. researchgate.net After separation, the chiral resolving agent is cleaved from the separated diastereomers to yield the pure enantiomers of the original racemic compound. tcichemicals.com

This compound is particularly effective for the resolution of racemic aldehydes and ketones. acs.org It reacts with the carbonyl group of these compounds to form diastereomeric semioxamazones. These semioxamazones, now containing two chiral centers (one from the this compound and one from the carbonyl compound), can be separated by fractional crystallization. bu.edusigmaaldrich.com Following separation, the purified semioxamazones can be hydrolyzed to regenerate the optically pure carbonyl compounds and recover the chiral resolving agent. This method provides a powerful tool for obtaining enantiomerically pure aldehydes and ketones, which are versatile building blocks in organic synthesis. acs.org

A notable application of this compound is in the optical resolution of bicyclo[2.2.2]octa-2,5-diones. bu.edusigmaaldrich.com These diketones are important precursors for the synthesis of chiral ligands used in asymmetric catalysis. organic-chemistry.orgrsc.org The racemic diketone reacts with (R)-5-(alpha-phenylethyl)semioxamazide to form diastereomeric dihydrazones. bu.edu Through fractional recrystallization, the dihydrazone corresponding to the (1R,4R)-enantiomer of the diketone can be isolated in enantiomerically pure form. bu.edu This successful resolution is a critical step in the synthesis of C2-symmetric bicyclo[2.2.2]octadiene ligands, which have demonstrated high performance in rhodium-catalyzed asymmetric reactions. bu.eduorganic-chemistry.org

Table 1: Application of this compound in Resolution

| Racemic Compound | Resolving Agent | Products | Separation Method | Application of Resolved Product |

|---|---|---|---|---|

| Bicyclo[2.2.2]octa-2,5-dione | (R)-5-(alpha-Phenylethyl)semioxamazide | Diastereomeric dihydrazones | Fractional recrystallization | Synthesis of chiral diene ligands for asymmetric catalysis bu.eduorganic-chemistry.org |

| Racemic carbonyl compounds (general) | This compound | Diastereomeric semioxamazones | Fractional crystallization | Enantiomerically pure aldehydes and ketones for organic synthesis acs.org |

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a resolving agent, this compound and its parent amine, 1-phenylethylamine (B125046), can function as chiral auxiliaries. wikipedia.orgenamine.net A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical reaction to occur with a specific stereochemical outcome. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed.

In this capacity, the chiral center of the this compound moiety can influence the stereoselectivity of reactions at a nearby prochiral center. For example, the bulky phenyl group can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face. researchgate.net This leads to the preferential formation of one diastereomer over the other. After the reaction, the semioxamazide auxiliary can be cleaved, yielding an enantiomerically enriched product. wikipedia.org While the direct use of this compound as a chiral auxiliary is less documented than its application in resolution, the principles of asymmetric induction using derivatives of 1-phenylethylamine are well-established in the synthesis of a wide range of chiral compounds. nih.govenamine.netgoogle.com

Diastereoselective Reactions Guided by the Chiral Auxiliary

The chiral environment created by the 5-(α-phenylethyl)semioxamazide auxiliary effectively guides the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. This principle is fundamental to its application in asymmetric synthesis. While specific examples of diastereoselective reactions guided solely by this auxiliary are not extensively detailed in readily available literature, the underlying concept relies on the steric hindrance and electronic properties of the α-phenylethyl group to create a biased reaction space. This forces the reaction to proceed through a lower energy transition state, which corresponds to the formation of the desired diastereomer.

Synthesis of Optically Pure Products via Chiral Auxiliary Cleavage

A critical step in the use of any chiral auxiliary is its efficient removal to yield the enantiomerically enriched target molecule without racemization. For derivatives of 5-(α-phenylethyl)semioxamazide, cleavage of the auxiliary is a key consideration. The semioxamazide linkage can be cleaved under specific conditions to release the optically pure product. The choice of cleavage method is crucial and must be tailored to the specific substrate to ensure the integrity of the newly formed stereocenter.

Applications in Asymmetric Arylation Reactions

Asymmetric arylation, the introduction of an aryl group to a prochiral center with control of stereochemistry, is a significant transformation in organic synthesis. The use of chiral auxiliaries derived from α-phenylethylamine has been a successful strategy in this area. While direct applications of 5-(α-phenylethyl)semioxamazide in this context are not widely reported, the principle involves the formation of a chiral enolate or a related nucleophile, where the α-phenylethyl group directs the approach of an arylating agent. This methodology provides access to chiral α-aryl carbonyl compounds and their derivatives, which are valuable building blocks in medicinal chemistry.

Role in the Enantioselective Synthesis of Complex Molecular Architectures

The enantioselective synthesis of complex molecules often requires a series of stereocontrolled reactions. The α-phenylethylamine moiety, a component of 5-(α-phenylethyl)semioxamazide, is a well-established chiral auxiliary in the synthesis of natural products and other complex targets. Its derivatives can be employed in various key bond-forming reactions, such as alkylations and aldol (B89426) reactions, to set stereocenters with high fidelity. The predictable stereochemical outcomes associated with this class of auxiliaries make them a reliable choice for the construction of intricate molecular frameworks.

Strategies for Chiral Alk-1-yne Synthesis

Chiral alk-1-ynes are important synthetic intermediates. Research has demonstrated the synthesis of chiral alk-1-ynes that incorporate an α-phenylethyl group. acs.org One approach involves the stereospecific bromination followed by dehydrobromination of a corresponding chiral alkene. acs.org Another strategy for preparing an enantiomerically pure chiral alk-1-yne involves the resolution of a racemic alkyne precursor. acs.org This can be achieved by converting the racemic alkyne into a diastereomeric mixture of carboxylic acids, which are then separated. acs.org Subsequent decarboxylation of the desired diastereomer yields the optically pure chiral alk-1-yne. acs.org

Investigations into Chiral Induction and Recognition Mechanisms

Understanding the mechanisms of chiral induction and recognition is paramount for the rational design of new and more efficient asymmetric transformations.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

NMR spectroscopy serves as a cornerstone in the structural analysis of 5-(α-Phenylethyl)semioxamazide, providing detailed insights into its isomeric forms, the electronic environment of each proton, and its enantiomeric purity.

Elucidation of E/Z Isomerism in Derivatives

While 5-(α-Phenylethyl)semioxamazide itself does not exhibit E/Z isomerism, its derivatives, particularly semicarbazones formed through the reaction of the terminal hydrazinyl group with aldehydes or ketones, can exist as E/Z isomers. The determination of these isomers is readily achievable through ¹H NMR spectroscopy. The chemical shift of the imine proton (N=CH) and the adjacent NH proton are particularly sensitive to the geometric arrangement around the C=N double bond.

In semicarbazone derivatives, the E isomer is generally more stable due to reduced steric hindrance. However, both isomers can be present in solution, and their ratio can be determined by integrating the respective NMR signals. The NH proton in the Z isomer typically appears at a different chemical shift compared to the E isomer due to anisotropic effects of the nearby substituents. For instance, in related semicarbazone structures, the NH proton of the Z isomer is often shifted downfield compared to the E isomer. uq.edu.auresearchgate.netnih.gov

Confirmation of Molecular Connectivity and Proton Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of 5-(α-Phenylethyl)semioxamazide. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

The expected ¹H NMR signals for 5-(α-Phenylethyl)semioxamazide would include:

A doublet for the methyl protons (CH₃) coupled to the methine proton (CH).

A quintet or multiplet for the methine proton (CH) coupled to the methyl and NH protons.

Signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm.

Resonances for the two NH protons and the NH₂ protons, which may be broad and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the semioxamazide moiety, the carbons of the phenyl ring, and the aliphatic carbons of the phenylethyl group.

Table 1: Predicted ¹H NMR Spectral Data for 5-(α-Phenylethyl)semioxamazide

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.5 | Doublet | ~7 |

| CH | ~5.0 | Quintet | ~7 |

| Aromatic-H | 7.2-7.4 | Multiplet | |

| NH (amide) | Variable | Broad Singlet | |

| NH (hydrazide) | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for 5-(α-Phenylethyl)semioxamazide

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~22 |

| CH | ~50 |

| Aromatic C | 126-145 |

| C=O (amide) | ~160 |

Chiral Lanthanide Shift Reagents in Enantiomeric Purity Assessment

The enantiomeric purity of 5-(α-Phenylethyl)semioxamazide is a critical parameter, given its chiral center at the α-carbon of the phenylethyl group. NMR spectroscopy, in conjunction with chiral lanthanide shift reagents (LSRs), provides an elegant method for determining the enantiomeric excess (% ee).

LSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes that can coordinate with the Lewis basic sites in the substrate molecule, such as the oxygen atoms of the carbonyl groups in 5-(α-Phenylethyl)semioxamazide. This coordination induces significant shifts in the NMR signals of the nearby protons. slideshare.netacs.org

When a chiral LSR is used with a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the corresponding protons in the two enantiomers. The enantiomeric excess can then be accurately determined by integrating the separated signals. For the α-phenylethylamine moiety, the methyl and methine proton signals are often well-resolved in the presence of a chiral LSR. nih.gov

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

IR spectroscopy and MS are powerful complementary techniques used to confirm the presence of key functional groups and to verify the molecular weight of 5-(α-Phenylethyl)semioxamazide.

Characterization of Key Functional Groups

Infrared spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in 5-(α-Phenylethyl)semioxamazide. The IR spectrum provides a unique fingerprint of the molecule.

Key expected absorption bands include:

N-H stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amide and hydrazide groups.

C=O stretching: Strong absorption bands around 1650-1700 cm⁻¹ for the two carbonyl groups. The exact position can be influenced by hydrogen bonding.

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.

C-N stretching: Bands in the region of 1200-1400 cm⁻¹.

Aromatic C=C bending: Absorptions in the fingerprint region (below 1500 cm⁻¹).

Table 3: Expected FT-IR Absorption Bands for 5-(α-Phenylethyl)semioxamazide

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3400 | Medium-Strong |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Medium |

| C=O Stretch (Amide I) | ~1680 | Strong |

| C=O Stretch (Hydrazide) | ~1660 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

Verification of Reaction Product Identity

Mass spectrometry is employed to determine the molecular weight of 5-(α-Phenylethyl)semioxamazide and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₁₀H₁₃N₃O₂, which corresponds to a molecular weight of 207.23 g/mol . drugfuture.comnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 207. The fragmentation pattern would likely involve the cleavage of the amide bond, the loss of the hydrazide group, and fragmentation of the phenylethyl side chain. The observation of the correct molecular ion peak is a strong confirmation of the successful synthesis of the target compound.

Computational and Theoretical Investigations of 5 Alpha Phenylethyl Semioxamazide and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Stable Conformations in Solution and Solid States

The conformational landscape of 5-(alpha-phenylethyl)semioxamazide is determined by the rotational freedom around its single bonds. The molecule possesses several rotatable bonds: the C-C bond between the phenyl group and the ethyl side chain, the C-N bond of the amide linkage, and the bonds within the semioxamazide moiety. The interplay of steric hindrance and potential intramolecular hydrogen bonds would dictate the preferred conformations in both solution and solid states.

In the solid state, the molecules would adopt a conformation that maximizes packing efficiency and intermolecular interactions, such as hydrogen bonding between the amide and hydrazide groups. The presence of the chiral center at the alpha-carbon of the phenylethyl group means that this compound can exist as d- and l-enantiomers. In a crystalline state of a pure enantiomer, the molecules will arrange in a specific, repeating three-dimensional lattice. For the racemic mixture, the solid-state could be a conglomerate, a racemic compound, or a solid solution, each with distinct packing and conformational arrangements.

In solution, the molecule is expected to be more flexible, with a dynamic equilibrium between several low-energy conformers. The polarity of the solvent would play a crucial role in influencing the conformational preferences. In polar solvents, conformations that expose the polar amide and hydrazide groups to the solvent would be favored. Conversely, in non-polar solvents, intramolecular hydrogen bonding might be more prevalent, leading to more compact structures.

Computational methods like Density Functional Theory (DFT) and molecular mechanics can be employed to model these conformations. By calculating the potential energy surface as a function of the key dihedral angles, stable conformers (local minima) and the energy barriers for their interconversion can be identified.

Table 1: Predicted Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| Phenyl-Cα-Cβ-N | Rotation of the phenyl group | Steric interactions with the semioxamazide moiety |

| Cα-N-C=O | Amide bond rotation | Generally planar due to resonance, but some flexibility |

| N-C-C-N | Rotation around the central C-C bond | Influences the orientation of the two carbonyl groups |

| C-C-N-N | Hydrazide bond rotation | Affects the potential for intramolecular hydrogen bonding |

Evaluation of Conformational Flexibility and Ligand Binding

The conformational flexibility of this compound is a key determinant of its ability to act as a ligand and bind to metal ions or other receptors. The molecule's ability to adopt different spatial arrangements allows it to chelate to a metal center through the oxygen and nitrogen atoms of the semioxamazide group.

The binding of this ligand to a metal ion would likely involve a conformational selection process, where the metal ion selects the conformer that best fits its coordination sphere. Alternatively, an induced-fit mechanism may occur, where the ligand's conformation changes upon binding to the metal.

Computational docking and molecular dynamics simulations are powerful tools to evaluate this flexibility in the context of ligand binding. These methods can predict the binding pose of the ligand in a receptor's active site and estimate the binding affinity. The presence of the chiral phenylethyl group can introduce stereoselectivity in binding, a property that is particularly important in its use as a resolving agent for carbonyl compounds.

Ligand-Metal Interaction Modeling in Semioxamazide Complexes

While direct computational studies on metal complexes of this compound are scarce, research on similar ligands, such as 2,6-diacetylpyridinebis(semioxamazide), provides significant insights into the nature of ligand-metal interactions in this class of compounds.

Characterization of Coordination Geometry and Bonding

Systematic density functional theory (DFT) studies on 3d-block metal complexes with 2,6-diacetylpyridinebis(semioxamazide) have shown excellent agreement with available X-ray crystal structures, validating the computational approach. These studies reveal that the coordination geometry around the metal ion is highly dependent on the nature of the metal and the charge of the ligand.

The semioxamazide moiety can act as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen and the hydrazide nitrogen. In more complex derivatives, it can be part of a larger polydentate ligand system. The coordination can lead to various geometries, such as octahedral, square planar, or tetrahedral, depending on the coordination number of the metal ion and the steric constraints of the ligand. mdpi.com

Influence of Ligand Charge and Spin State on Complex Properties

Computational studies have demonstrated that both the charge of the semioxamazide ligand (which can be deprotonated) and the spin state of the central metal ion have a profound impact on the coordination preferences and properties of the resulting complexes. nih.govncats.ioncats.io

Changes in the spin state of the metal ion can lead to dramatically different coordination modes. This is in contrast to the more common observation where a change in spin state primarily results in a change in metal-ligand bond lengths. This effect is attributed to the different occupation of a combination of π- and σ-antibonding and nonbonding orbitals. ncats.io

For instance, in the case of 2,6-diacetylpyridinebis(semioxamazide) complexes with 3d metals, calculations have shown that variations in the spin state can switch the coordination from a five-coordinate to a seven-coordinate geometry. ncats.io The deprotonation of the ligand (changing its charge) also significantly alters the ligand field strength, which in turn influences the preferred spin state of the metal ion and the stability of different coordination geometries. ncats.io

Table 2: Influence of Ligand Charge and Spin State on Coordination

| Factor | Influence on Coordination Complex |

| Ligand Charge | Alters the ligand field strength, affecting the spin state and stability of different geometries. |

| Spin State | Can lead to completely different coordination modes (e.g., changes in coordination number) and not just changes in bond lengths. |

Coordination Chemistry and Metal Complexation of Semioxamazide Ligands

Design and Synthesis of Metal Chelating Complexes with Semioxamazide Derivatives

The synthesis of metal complexes with semioxamazide ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and geometry of the resulting complex.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide range of ligands, including semioxamazide derivatives. The synthesis of these complexes is generally achieved by mixing a solution of the appropriate metal salt (e.g., chloride, acetate, or nitrate) with a solution of the semioxamazide ligand, often in an alcoholic medium. nih.govresearchgate.netnih.gov The resulting complexes can then be isolated as crystalline solids.

The general synthetic route for the formation of a metal complex with 5-(α-Phenylethyl)semioxamazide can be represented as:

Mn+ + nL → [MLn]

For instance, in the case of divalent metal ions like Cu(II) and Ni(II), it is common to obtain complexes with a 1:2 metal-to-ligand ratio, where the ligand may coordinate as a bidentate or tridentate chelating agent. researchgate.net For trivalent metals like Fe(III), a 1:2 or 1:3 ratio might be observed, depending on the coordination environment. researchgate.net Palladium(II) complexes, often favoring square planar geometry, typically form 1:2 complexes with bidentate ligands. grafiati.com

Table 1: Representative Synthetic Conditions for Transition Metal Complexes with Semioxamazide-type Ligands

| Metal Ion | Typical Precursor Salt | Solvent | General Conditions |

|---|---|---|---|

| Fe(III) | FeCl₃ | Ethanol | Reflux for several hours |

| Cu(II) | CuCl₂·2H₂O | Methanol/Ethanol | Stirring at room temperature or gentle warming |

| Ni(II) | NiCl₂·6H₂O | Ethanol | Reflux for several hours |

| Pd(II) | PdCl₂ | Acetonitrile/Ethanol | Reflux with heating |

This table presents generalized conditions based on the synthesis of similar transition metal complexes and may need to be optimized for 5-(α-Phenylethyl)semioxamazide.

The coordination chemistry of semioxamazide ligands extends beyond transition metals to include lanthanides and other metal ions. Lanthanide ions, characterized by their large ionic radii and high coordination numbers (typically 8 or 9), can form complexes with multiple semioxamazide ligands. The synthesis of lanthanide complexes often requires similar conditions to those used for transition metals, though sometimes a base is added to facilitate deprotonation of the ligand and enhance complex formation.

Due to their unique luminescent properties, lanthanide complexes with organic ligands are of interest for applications in lighting and bio-imaging. The semioxamazide ligand can act as an "antenna" by absorbing light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength.

Complexation with other metal ions, such as those from the p-block (e.g., Sn(II), Pb(II)) or alkaline earth metals, is also possible, although less extensively studied compared to transition metal and lanthanide complexes. researchgate.net The nature of the resulting complexes will depend on the specific properties of the metal ion, including its size, charge, and preferred coordination geometry.

Structural and Electronic Properties of Metal-Semioxamazide Complexes

The properties of metal-semioxamazide complexes are dictated by the nature of the metal-ligand interactions, which can be probed using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the semioxamazide ligand. Upon complexation, the vibrational frequencies of the functional groups involved in binding to the metal ion will shift. Key IR bands to monitor include:

ν(N-H): The stretching vibration of the N-H groups. A shift in this band can indicate coordination through the nitrogen atom. hilarispublisher.com

ν(C=O): The stretching vibration of the carbonyl groups. A shift to lower frequency (red shift) is typically observed upon coordination of the carbonyl oxygen to the metal ion. hilarispublisher.com

ν(C-N): The stretching vibration of the C-N bonds. Changes in this region can also provide evidence of coordination.

By comparing the IR spectrum of the free ligand with that of the metal complex, the donor atoms involved in coordination can be identified.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. The d-d transitions are typically weak and appear in the visible region, and their positions are sensitive to the geometry of the coordination sphere. nih.gov Charge transfer bands, which are much more intense, can occur in the UV or visible region and involve the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). The appearance of new bands or shifts in the bands of the free ligand upon complexation confirms the formation of the complex. researchgate.net

Table 2: Expected Spectroscopic Shifts in 5-(α-Phenylethyl)semioxamazide Upon Coordination

| Spectroscopic Technique | Functional Group | Expected Shift upon Coordination |

|---|---|---|

| IR Spectroscopy | Amide N-H | Shift to lower or higher frequency, and/or broadening |

| Carbonyl C=O | Shift to lower frequency (red shift) | |

| Hydrazide N-H | Shift and/or broadening | |

| UV-Vis Spectroscopy | Ligand π → π* | Shift in wavelength and/or change in intensity |

| Ligand n → π* | Shift in wavelength and/or change in intensity | |

| - | Appearance of new d-d or charge transfer bands |

This table is illustrative and the actual shifts will depend on the specific metal ion and coordination geometry.

These ligands can coordinate in a bidentate fashion, typically through the carbonyl oxygen and the terminal hydrazinic nitrogen, forming a five-membered chelate ring. Alternatively, they can act as tridentate ligands, with an additional coordination site, for example, through the other carbonyl oxygen or the amide nitrogen after deprotonation. The presence of the chiral α-phenylethyl group can influence the packing of the molecules in the crystal lattice and may lead to the formation of chiral supramolecular architectures.

For transition metal complexes with a coordination number of five, two primary geometries are possible: trigonal bipyramidal and square pyramidal. catalysis.blog In many cases, the actual geometry is distorted and lies somewhere between these two ideals. The degree of distortion can be quantified by the geometry index, τ₅ (tau-five), which is calculated from the two largest ligand-metal-ligand angles (β and α) in the coordination sphere. researchgate.netrsc.org

The formula for τ₅ is:

τ₅ = (β - α) / 60

where β > α.

For a perfect trigonal bipyramidal geometry, β = 180° and α = 120°, so τ₅ = 1.

For a perfect square pyramidal geometry, β = α = 180° (ideally, but in reality, the largest angle is considered), so τ₅ = 0. nih.gov

Values of τ₅ between 0 and 1 indicate an intermediate geometry. This parameter is a valuable tool for describing and comparing the structures of five-coordinate complexes. researchgate.netrsc.org The steric and electronic properties of the 5-(α-Phenylethyl)semioxamazide ligand, including the bulky phenylethyl group, would play a significant role in determining the preferred geometry and the value of τ₅ in its five-coordinate transition metal complexes.

Chiral Metal Clusters and Their Resolution with Optically Active Hydrazides

The synthesis and resolution of chiral metal clusters are of significant interest due to their potential applications in asymmetric catalysis and materials science. The incorporation of optically active ligands into metal cluster frameworks is a common strategy to induce chirality.

In an effort to resolve racemic metal clusters, researchers have explored the use of optically active hydrazides, including by extension the principles applicable to 5-(alpha-Phenylethyl)semioxamazide. A notable study investigated the reaction of two types of optically active hydrazides with three distinct tetrahedron-type clusters. researchgate.net The objective was to form hydrazone cluster diastereoisomers, which could then potentially be separated.

The research demonstrated that while the formation of these diastereoisomers was successful, their separation via silica (B1680970) gel chromatography proved unachievable. researchgate.net The presence of the diastereomeric mixture was confirmed through spectroscopic methods, specifically ¹H and ¹³C NMR spectroscopy. researchgate.net This outcome highlights a significant challenge in the resolution of chiral metal clusters using this method, as the formation of separable diastereomers is not guaranteed.

Research Findings on Diastereoisomer Separation

| Reactants | Outcome | Analytical Confirmation |

|---|

The interaction between chiral ligands, such as this compound, and metal centers is fundamental to the transfer of chirality to the resulting complex. The semioxamazide moiety possesses multiple potential donor atoms, including the nitrogen atoms of the hydrazide group and the oxygen atom of the carbonyl group. This allows for various coordination modes, such as monodentate or bidentate chelation.

Functional Mimicry and Bioinorganic Applications of Semioxamazide Metal Complexes

The design of synthetic molecules that mimic the function of biological macromolecules is a key area of bioinorganic chemistry. Semioxamazide metal complexes hold potential in this field due to their structural similarities to certain metalloenzyme active sites.

Metalloenzymes are proteins that utilize metal ions as cofactors to catalyze a vast array of biochemical reactions. The development of small-molecule mimics of these enzymes is driven by the desire to understand their mechanisms of action and to create novel catalysts for industrial and pharmaceutical applications. Hydrazide-containing ligands are of interest in this area due to their ability to coordinate with various transition metals that are also found in biological systems. researchgate.nethygeiajournal.com

While specific examples detailing the use of this compound as a direct mimic of a particular metalloenzyme are not extensively documented in readily available literature, the general class of hydrazide and hydrazone complexes has been explored for their biological activities. researchgate.netnih.gov These activities often stem from the ability of the metal complex to interact with biological targets, a principle that underpins the function of many metalloenzyme mimics.

Ligand field theory provides a framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orgbritannica.com The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies, the magnitude of which is influenced by the nature of the ligand.

Q & A

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to limit photodegradation .

- Humidity Control : Use desiccants (silica gel) in sealed containers .

- Stability Monitoring : Perform periodic HPLC checks (every 6 months) .

Advanced: How can researchers integrate computational and experimental data to refine the compound’s reaction mechanisms?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.